molecular formula C10H8F2O2 B12086361 4-Cyclopropyl-2,6-difluorobenzoic acid

4-Cyclopropyl-2,6-difluorobenzoic acid

Cat. No.: B12086361
M. Wt: 198.17 g/mol
InChI Key: ZWFYEPKCHZTSTP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2,6-difluorobenzoic acid typically involves the introduction of fluorine atoms and a cyclopropyl group onto a benzoic acid derivative. One common method is the direct fluorination of 4-cyclopropylbenzoic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, cyclopropylation, and subsequent purification steps to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-2,6-difluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or borane.

Major Products:

    Substitution Products: Depending on the nucleophile, products like ethers or amides can be formed.

    Oxidation Products: Formation of carboxylate salts or esters.

    Reduction Products: Formation of alcohols or aldehydes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2,6-difluorobenzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The cyclopropyl group contributes to the rigidity of the molecule, influencing its binding affinity and selectivity .

Properties

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

4-cyclopropyl-2,6-difluorobenzoic acid

InChI

InChI=1S/C10H8F2O2/c11-7-3-6(5-1-2-5)4-8(12)9(7)10(13)14/h3-5H,1-2H2,(H,13,14)

InChI Key

ZWFYEPKCHZTSTP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C(=C2)F)C(=O)O)F

Origin of Product

United States

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